[(3R,4R)-1-(4-cyclopentylpyrimidin-2-yl)-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol
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Overview
Description
[(3R,4R)-1-(4-cyclopentylpyrimidin-2-yl)-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a morpholine moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the pyrrolidine ring, and various catalysts such as Cu(acac)2 or Fe(acac)3, which are used in the reductive alkylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated reaction systems and continuous flow reactors to optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-1-(4-cyclopentylpyrimidin-2-yl)-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts such as Cu(acac)2 and Fe(acac)3. Reaction conditions often involve ambient temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, acetylene derivatives, and various substituted pyrrolidine derivatives.
Scientific Research Applications
[(3R,4R)-1-(4-cyclopentylpyrimidin-2-yl)-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(3R,4R)-1-(4-cyclopentylpyrimidin-2-yl)-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for nuclear receptors, leading to the regulation of gene expression and modulation of various cellular processes . The binding of this compound to its target receptors results in conformational changes that activate or inhibit specific signaling pathways.
Properties
IUPAC Name |
[(3R,4R)-1-(4-cyclopentylpyrimidin-2-yl)-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-14-17-13-23(12-16(17)11-22-7-9-25-10-8-22)19-20-6-5-18(21-19)15-3-1-2-4-15/h5-6,15-17,24H,1-4,7-14H2/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXODPFRAQKWNN-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3CC(C(C3)CO)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3C[C@H]([C@H](C3)CO)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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